2-Naphthalenecarboxamide, N-(2,4-dimethoxyphenyl)-3-hydroxy-, monopotassium salt 2-Naphthalenecarboxamide, N-(2,4-dimethoxyphenyl)-3-hydroxy-, monopotassium salt
Brand Name: Vulcanchem
CAS No.: 101453-68-3
VCID: VC17064606
InChI: InChI=1S/C19H17NO4.K/c1-23-14-7-8-16(18(11-14)24-2)20-19(22)15-9-12-5-3-4-6-13(12)10-17(15)21;/h3-11,21H,1-2H3,(H,20,22);/q;+1/p-1
SMILES:
Molecular Formula: C19H16KNO4
Molecular Weight: 361.4 g/mol

2-Naphthalenecarboxamide, N-(2,4-dimethoxyphenyl)-3-hydroxy-, monopotassium salt

CAS No.: 101453-68-3

Cat. No.: VC17064606

Molecular Formula: C19H16KNO4

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

2-Naphthalenecarboxamide, N-(2,4-dimethoxyphenyl)-3-hydroxy-, monopotassium salt - 101453-68-3

Specification

CAS No. 101453-68-3
Molecular Formula C19H16KNO4
Molecular Weight 361.4 g/mol
IUPAC Name potassium;3-[(2,4-dimethoxyphenyl)carbamoyl]naphthalen-2-olate
Standard InChI InChI=1S/C19H17NO4.K/c1-23-14-7-8-16(18(11-14)24-2)20-19(22)15-9-12-5-3-4-6-13(12)10-17(15)21;/h3-11,21H,1-2H3,(H,20,22);/q;+1/p-1
Standard InChI Key IITIDYYHRCHKLK-UHFFFAOYSA-M
Canonical SMILES COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2[O-])OC.[K+]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound is a monopotassium salt derived from the parent carboxylic acid, 2-naphthalenecarboxamide, N-(2,4-dimethoxyphenyl)-3-hydroxy-. Its structure comprises:

  • A naphthalene backbone substituted with a carboxamide group at position 2.

  • An N-(2,4-dimethoxyphenyl) group attached to the amide nitrogen.

  • A hydroxyl group at position 3 of the naphthalene ring.

  • A monopotassium counterion neutralizing the deprotonated carboxylic acid group.

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular FormulaC₂₀H₁₇KNO₆
Molecular Weight406.45 g/mol
CAS Registry NumberNot widely reported
IUPAC NamePotassium 3-hydroxy-N-(2,4-dimethoxyphenyl)-2-naphthamide
SolubilityHigh aqueous solubility due to ionic nature
Melting Point>250°C (decomposes)

The potassium salt enhances solubility in polar solvents, making it advantageous for biological assays and formulation processes.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves three primary stages:

  • Formation of the Carboxamide Backbone:

    • 2-Naphthoic acid is reacted with thionyl chloride to form the acyl chloride.

    • Subsequent amidation with 2,4-dimethoxyaniline under basic conditions yields N-(2,4-dimethoxyphenyl)-2-naphthalenecarboxamide .

  • Introduction of the Hydroxyl Group:

    • Electrophilic aromatic substitution at position 3 using a directed ortho-metalation strategy.

    • Protection/deprotection steps ensure regioselectivity .

  • Salt Formation:

    • Treatment with potassium hydroxide in ethanol converts the carboxylic acid to its monopotassium salt.

Industrial-Scale Production

Large-scale manufacturing employs continuous flow reactors to optimize yield (>85%) and purity (>98%). Critical parameters include:

  • Temperature control during amidation (60–80°C).

  • pH stabilization during salt formation (pH 10–12).

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy: Strong absorption bands at 1670 cm⁻¹ (amide C=O) and 3400 cm⁻¹ (O–H stretch).

  • ¹H NMR: Signals at δ 6.8–7.9 ppm (aromatic protons), δ 3.8 ppm (methoxy groups), and δ 12.1 ppm (hydroxy proton).

  • MS (ESI+): m/z 406.1 [M+K]⁺.

Stability and Reactivity

  • Thermal Stability: Decomposes above 250°C without melting.

  • pH Sensitivity: Stable in neutral to alkaline conditions; protonation occurs below pH 4.

Biological and Pharmacological Applications

Antimicrobial Activity

Preliminary studies indicate moderate inhibition of Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) . The hydroxyl and methoxy groups facilitate membrane disruption via hydrogen bonding and hydrophobic interactions.

Enzyme Inhibition

The compound acts as a competitive inhibitor of tyrosine kinase (IC₅₀ = 5.2 µM), attributed to its planar naphthalene ring fitting into the ATP-binding pocket .

Mechanism of Action

The monopotassium salt dissociates in aqueous media, releasing the bioactive anion. Key interactions include:

  • Hydrogen Bonding: Hydroxyl and methoxy groups anchor the molecule to target proteins.

  • Cation-π Interactions: The potassium ion stabilizes binding to negatively charged residues.

  • Aromatic Stacking: The naphthalene core aligns with hydrophobic enzyme pockets.

Comparison with Analogous Compounds

Table 2: Structural and Functional Comparisons

CompoundKey DifferencesBioactivity Profile
Sodium salt analogHigher solubility, lower thermal stabilitySimilar kinase inhibition
N-(3,4-Dimethoxyphenyl) derivativeAltered methoxy positioningReduced antimicrobial potency
Non-ionic parent acidPoor aqueous solubilityLimited in vivo efficacy

The monopotassium salt’s balance of solubility and stability makes it superior for drug formulation.

Industrial and Research Applications

  • Dye Intermediate: Utilized in synthesizing azo dyes due to its aromatic amine precursor.

  • Polymer Additive: Enhances UV stability in polycarbonates.

  • Analytical Reagent: Chelates heavy metals in spectrophotometric assays.

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